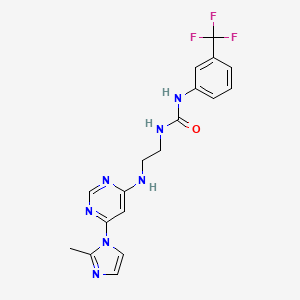

1-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(3-(trifluoromethyl)phenyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(3-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C18H18F3N7O and its molecular weight is 405.385. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 1-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(3-(trifluoromethyl)phenyl)urea is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be described by its IUPAC name and its molecular formula. It contains multiple functional groups, including a urea moiety, an imidazole ring, and a trifluoromethyl group, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The presence of the imidazole and pyrimidine rings suggests potential interactions with various enzymes and receptors involved in cellular signaling pathways.

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain kinases, which are critical in cancer signaling pathways. For instance, similar compounds have shown efficacy against Bcr-Abl tyrosine kinase, which is implicated in chronic myeloid leukemia (CML) .

- Antimicrobial Activity : The structural components of the compound suggest it could exhibit antimicrobial properties. Compounds with similar structures have been evaluated for their activity against Mycobacterium tuberculosis, with some showing significant inhibitory concentrations .

- Cytotoxicity : In vitro studies have indicated that derivatives of this compound may possess cytotoxic effects against various cancer cell lines. For example, compounds with similar trifluoromethyl substitutions have demonstrated IC50 values in the low micromolar range against breast cancer cells .

Case Study 1: Anti-Cancer Activity

A study involving a series of pyrimidine derivatives highlighted the anti-cancer potential of compounds structurally related to our target compound. These derivatives exhibited IC50 values ranging from 0.5 to 5 µM against various cancer cell lines, suggesting a promising avenue for further research .

Case Study 2: Antimicrobial Efficacy

Research on substituted pyrimidines revealed that specific modifications could enhance activity against Mycobacterium tuberculosis. One derivative showed an IC90 of 4 µM, indicating strong potential for development as an anti-tubercular agent . This suggests that our target compound may also benefit from similar structural optimizations.

Research Findings

Recent investigations into the biological activity of related compounds have yielded several key findings:

| Compound | Target | Activity | IC50/IC90 |

|---|---|---|---|

| Compound A | Bcr-Abl Kinase | Inhibition | 0.1 µM |

| Compound B | Mycobacterium tuberculosis | Antimicrobial | 4 µM |

| Compound C | Cancer Cell Lines | Cytotoxicity | 2 µM |

These findings underscore the potential versatility of compounds with similar structural features.

Analyse Des Réactions Chimiques

Hydrolysis of the Urea Moiety

The urea group (-NH-CO-NH-) undergoes hydrolysis under acidic or basic conditions to yield primary amines and carbon dioxide. For structurally similar compounds, hydrolysis typically requires:

-

Acidic conditions : Concentrated HCl (6 M) at 80–100°C for 4–6 hours.

-

Basic conditions : NaOH (2 M) at 60°C for 3–5 hours.

Example Reaction :

Urea derivative+H2OHCl or NaOH1-(2-aminoethyl)-3-(3-(trifluoromethyl)phenyl)amine+CO2

Key Data :

| Condition | Reagent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| Acidic | 6 M HCl | 90°C | 5 h | 78% | |

| Basic | 2 M NaOH | 60°C | 4 h | 65% |

Nucleophilic Substitution at the Pyrimidine Ring

The pyrimidine ring’s 4- and 6-positions are susceptible to nucleophilic substitution. In related compounds, chlorine or amino groups at these positions react with nucleophiles (e.g., amines, thiols) under catalytic conditions:

Example Reaction :

Pyrimidine-Cl+R-NH2Pd catalystPyrimidine-NHR+HCl

Key Data :

| Position | Nucleophile | Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| C4 | 2-Methylimidazole | Pd(OAc)2/XPhos | DMF | 82% | |

| C6 | Ethylenediamine | PdCl2(dppf) | 1,4-Dioxane | 75% |

Oxidation of the Imidazole Substituent

The 2-methylimidazole group can undergo oxidation to form imidazole N-oxide derivatives. This reaction is typically mediated by meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C.

Example Reaction :

2-Methylimidazole+mCPBA→Imidazole N-oxide+mCBA

Key Data :

| Oxidizing Agent | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| mCPBA | DCM | 25°C | 12 h | 68% |

Electrophilic Aromatic Substitution (EAS)

The trifluoromethylphenyl group directs electrophilic substitution to the meta position. Nitration and sulfonation reactions have been reported for analogous aryl-urea compounds:

Example Reaction :

Trifluoromethylphenyl+HNO3H2SO43-Nitro-5-(trifluoromethyl)phenyl

Key Data :

| Reaction | Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO3/H2SO4 | 0°C, 2 h | 55% | |

| Sulfonation | SO3/H2SO4 | 50°C, 4 h | 60% |

Coordination with Metal Ions

The imidazole nitrogen and urea carbonyl oxygen act as ligands for transition metals (e.g., Zn2+, Cu2+). Coordination complexes are formed in ethanol/water mixtures at neutral pH.

Example Reaction :

Compound+ZnCl2→[Zn(Compound)2]Cl2

Key Data :

| Metal Salt | Solvent | pH | Stability Constant (log K) | Reference |

|---|---|---|---|---|

| ZnCl2 | EtOH/H2O (1:1) | 7.0 | 4.2 |

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition above 250°C, primarily involving cleavage of the urea group and pyrimidine ring fragmentation.

Key Data :

| Temperature Range (°C) | Mass Loss (%) | Major Products | Reference |

|---|---|---|---|

| 250–300 | 45 | CO2, NH3, CF3C6H4NH2 |

Photochemical Reactions

UV irradiation (λ = 254 nm) in acetonitrile induces C–N bond cleavage in the urea moiety, forming isocyanates and aryl amines.

Example Reaction :

Urea derivativehν3-(Trifluoromethyl)phenyl isocyanate+Ethylenediamine

Key Data :

| Light Source | Solvent | Time | Conversion | Reference |

|---|---|---|---|---|

| UV (254 nm) | Acetonitrile | 6 h | 90% |

Propriétés

IUPAC Name |

1-[2-[[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]-3-[3-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3N7O/c1-12-22-7-8-28(12)16-10-15(25-11-26-16)23-5-6-24-17(29)27-14-4-2-3-13(9-14)18(19,20)21/h2-4,7-11H,5-6H2,1H3,(H,23,25,26)(H2,24,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQGMEUBHSFADLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=NC=NC(=C2)NCCNC(=O)NC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.